methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate
Description
Methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate is a carbamate derivative featuring an imidazole ring linked via an ethyl spacer to a methyl carbamate group. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of antiviral agents and enzyme inhibitors. Its structure enables hydrogen bonding through the imidazole nitrogen atoms and the carbamate oxygen, influencing both reactivity and biological interactions .
Properties
IUPAC Name |
methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)9-3-2-6-4-8-5-10-6/h4-5H,2-3H2,1H3,(H,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJOKNBLUZSJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCCC1=CN=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1479082-84-2 | |
| Record name | methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate typically involves the reaction of an imidazole derivative with a carbamate precursor. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the reaction of methyl propiolate with substituted amidoximes under microwave conditions with a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives .
Scientific Research Applications
Methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Imidazole derivatives are studied for their role in enzyme inhibition and as potential therapeutic agents.
Medicine: These compounds are investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: Imidazole derivatives are used in the production of dyes, corrosion inhibitors, and other functional materials
Mechanism of Action
The mechanism of action of methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
tert-Butyl N-[2-(1H-Imidazol-5-yl)ethyl]carbamate
Key Differences :
- Substituent : The methyl carbamate group is replaced with a tert-butyl carbamate.
- Molecular Formula : C₁₀H₁₇N₃O₂ (vs. C₇H₁₁N₃O₂ for the methyl derivative).
- Molecular Weight : 211.265 g/mol (vs. 169.18 g/mol).
Impact of tert-Butyl Group :
Methyl [2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]carbamate
Key Differences :
- Substituents: A nitro (-NO₂) and methyl group are added at positions 5 and 2 of the imidazole ring.
- Molecular Formula : C₈H₁₁N₄O₄.
- Molecular Weight : 227.20 g/mol.
Impact of Nitro and Methyl Groups :
Structural Insights :
Daclatasvir (Pharmaceutical Derivative)
Key Differences :
- Complexity : Incorporates multiple imidazole and carbamate moieties within a macrocyclic structure.
- Molecular Formula : C₄₀H₅₀N₇O₅.
- Substituents: Includes methoxycarbonylamino and branched alkyl chains.
Functional Comparison :
- The carbamate group in Daclatasvir contributes to its role as a hepatitis C virus (HCV) NS5A inhibitor by enhancing target binding and metabolic stability .
- Structural complexity increases selectivity but complicates synthesis compared to simpler analogs like methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate.
Data Tables for Comparative Analysis
Table 1. Structural and Physical Properties
Research Findings and Implications
- Hydrogen Bonding : this compound’s hydrogen-bonding network is critical for interactions in enzyme active sites, as seen in crystallographic studies of its nitro-substituted analog .
- Steric vs. Electronic Effects : The tert-butyl analog’s steric bulk contrasts with the electronic modulation of nitro groups, demonstrating how substituent choice tailors reactivity and solubility .
- Pharmacological Potential: Simplified carbamate-imidazole structures serve as scaffolds for drug discovery, while complex derivatives like Daclatasvir highlight the trade-off between efficacy and synthetic complexity .
Biological Activity
Methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate is a compound of significant interest in medicinal chemistry, particularly due to its biological activity and potential therapeutic applications. This article delves into the compound's biochemical properties, mechanisms of action, and its effects on various biological systems, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its role in enzyme interactions and as a pharmacophore in various drugs. The compound's structure allows it to participate in hydrogen bonding and hydrophobic interactions, making it a versatile molecule in biochemical reactions.
The biological activity of this compound primarily revolves around its interaction with enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The imidazole moiety can act as a nucleophile, participating in enzyme-catalyzed reactions. This compound has been shown to interact with cytochrome P450 enzymes, affecting drug metabolism and other biochemical pathways.
- Modulation of Signaling Pathways : It influences various cellular processes by modulating kinase and phosphatase activities, thereby altering gene expression and metabolic functions.
- Binding Interactions : The compound can form covalent bonds with nucleophilic residues in proteins, leading to significant changes in protein function and cellular responses.
Cellular Effects
Research indicates that this compound affects cellular signaling pathways, which can lead to alterations in cell growth and proliferation. For instance, it has been observed to induce apoptosis in cancer cell lines at specific concentrations, showcasing its potential as an anticancer agent .
Dosage Effects
The biological response to this compound varies with dosage:
- Low Doses : At lower concentrations, the compound may enhance cellular functions and promote beneficial biochemical reactions.
- High Doses : Conversely, high concentrations can lead to cytotoxic effects, including cellular damage and disruption of metabolic processes.
Case Studies
- Cytotoxicity Testing : In vitro studies have demonstrated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For example, it showed significant growth inhibition against MDA-MB-231 breast cancer cells with an IC50 value ranging from 2.43 to 7.84 μM .
- Mechanistic Studies : Further investigations into the compound's mechanism revealed that it could inhibit microtubule assembly at certain concentrations, indicating potential as a microtubule-destabilizing agent—an important characteristic for anticancer therapies .
Data Tables
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₁N₃O₂ |
| IC50 (MDA-MB-231) | 2.43 - 7.84 μM |
| Mechanism of Action | Enzyme inhibition; modulation of signaling pathways |
| Dosage Effects | Beneficial at low doses; cytotoxic at high doses |
Q & A
Q. Basic
- NMR Spectroscopy : and NMR are critical for confirming the carbamate linkage (e.g., carbonyl resonance at ~155–160 ppm) and imidazole proton environments (aromatic protons at 6.8–7.2 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
- X-ray Crystallography : Tools like SHELXL and ORTEP-3 enable precise determination of bond lengths and angles, particularly for resolving tautomeric equilibria in the imidazole ring .
How does the presence of the imidazole ring influence the compound’s reactivity in nucleophilic or electrophilic environments?
Advanced
The 1H-imidazol-5-yl group acts as a weak base (pKa ~6.5–7.0), enabling participation in acid-catalyzed reactions. In nucleophilic substitutions, the ethyl carbamate chain may undergo hydrolysis under acidic conditions, while the imidazole ring stabilizes intermediates via resonance. For electrophilic attacks (e.g., alkylation), the N3 position of imidazole is more reactive than N1 due to steric and electronic factors . Computational studies (DFT) can model charge distribution to predict reactivity hotspots .
What computational approaches are suitable for predicting the binding affinity of this compound with biological targets like HCV NS5A?
Advanced
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are effective for studying interactions with viral proteins. For instance, the ethyl carbamate moiety may form hydrogen bonds with NS5A’s Pro58 residue, while the imidazole ring engages in π-stacking with Tyr93 . Free energy perturbation (FEP) calculations refine binding affinity predictions by quantifying contributions from hydrophobic and electrostatic interactions .
What are the solubility and stability profiles of this compound under various experimental conditions?
Q. Basic
- Solubility : Highly soluble in polar aprotic solvents (DMSO: 200.3 mM; ethanol: 200.3 mM) but poorly soluble in water (<1 mM) due to the hydrophobic ethyl chain .
- Stability : Degrades in aqueous solutions at pH <3 or >10 via carbamate hydrolysis. Store at -20°C under inert gas (N) to prevent oxidation of the imidazole ring .
How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
Advanced
Contradictory NMR signals (e.g., unexpected splitting) may arise from dynamic processes like tautomerism or rotameric equilibria. Strategies include:
- Variable-temperature NMR to identify coalescence points.
- 2D techniques (COSY, HSQC) to assign overlapping peaks .
- Comparative analysis with structurally similar analogs (e.g., acetylhistamine derivatives) .
What are the key considerations in designing structure-activity relationship (SAR) studies for imidazole-containing carbamates?
Q. Advanced
- Core Modifications : Vary substituents on the imidazole (e.g., methyl, nitro) to assess electronic effects on bioactivity .
- Chain Length : Adjust the ethyl spacer to modulate flexibility and target engagement (e.g., HCV NS5A inhibitors require optimal spacer length for binding) .
- Pharmacokinetics : Introduce polar groups (e.g., hydroxyl) to improve solubility without compromising membrane permeability .
What are the common impurities or byproducts observed during the synthesis of this compound, and how are they identified?
Q. Basic
- Byproducts : Unreacted 2-(1H-imidazol-5-yl)ethylamine or over-alkylated products (e.g., bis-carbamate derivatives).
- Detection : LC-MS (low m/z shifts) and TLC (Rf comparison with standards) .
- Mitigation : Use excess chloroformate reagent and monitor reaction progress via inline IR spectroscopy (disappearance of amine peaks at ~3300 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
